molecular formula C20H24N2O6S B361843 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine CAS No. 278782-75-5

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B361843
CAS RN: 278782-75-5
M. Wt: 420.5g/mol
InChI Key: VCXFUNANQCIFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a compound that has been extensively studied in the scientific community due to its potential applications in several areas of research.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves its binding to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. The compound has been shown to have a high affinity for these receptors and can modulate their activity, leading to changes in neurotransmitter release and signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine are complex and depend on the specific receptor subtype that is activated. The compound has been shown to have anxiolytic and antidepressant effects, as well as potential antipsychotic effects. Additionally, the compound has been shown to modulate pain signaling and may have potential applications in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity for specific serotonin receptor subtypes. This allows for precise modulation of neurotransmitter signaling and can lead to more accurate and reproducible results. However, the compound can be difficult to synthesize and may be expensive, limiting its use in some experiments.

Future Directions

There are several future directions for research involving 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. One area of interest is the development of new drugs based on the compound for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other areas of research, such as pain signaling and inflammation. Finally, the synthesis method for the compound could be further optimized to increase yields and reduce costs, making it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves several steps, including the reaction of 1,3-benzodioxole with chloromethyl methyl ether, followed by the reaction of the resulting compound with piperazine. The final product is obtained by reacting the intermediate with 3,4-dimethoxybenzenesulfonyl chloride. The synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in several areas of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have potent activity as a serotonin receptor agonist and has been used in the development of new drugs for the treatment of several neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-25-17-6-4-16(12-19(17)26-2)29(23,24)22-9-7-21(8-10-22)13-15-3-5-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXFUNANQCIFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

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